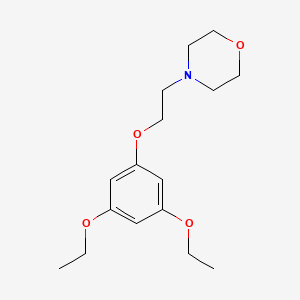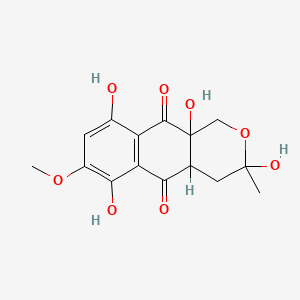
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- is a natural product found in Fusarium solani with data available.
Aplicaciones Científicas De Investigación
Synthesis of Pyranonaphthoquinone Antibiotics
1H-Naphtho[2,3-c]pyran-5,10-dione derivatives are utilized in the synthesis of pyranonaphthoquinone antibiotics. The derivatives, including natural products like pentalongin, are generally synthesized using a tandem conjugate addition-cyclization sequence. This method has been demonstrated in the synthesis of (±)-eleutherin and (±)-isoeleutherin, showcasing its utility in creating complex antibiotic structures (Kobayashi et al., 1998).
Production of Pigments
The compound has been used in the synthesis of pigments like those found in Echinothrix diadema. These pigments exist as a mixture of tautomers and can include variants like 6,9-dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione, adding to the diversity of the compound's applications in pigment production (Pokhilo et al., 2014).
Chromogenic Properties
Derivatives of naphtho[2,3-c]pyran-5,10-dione have been explored for their chromogenic properties. These derivatives can produce a variety of striking colors in acid media, indicating potential applications in colorimetric analyses or as pH indicators (Aldersley et al., 1986).
Synthesis of Redox Switches
1,1,3-Trisubstituted naphtho[2,3-c]pyran-5,10-dione derivatives have been synthesized as potential redox switches. These derivatives exhibit color changes upon treatment with reducing agents, and the reduced hydroquinones revert to their original colors, highlighting their potential in developing redox-responsive materials (Shie et al., 2007).
Total Synthesis of Natural Naphthoquinone Antibiotics
The compound plays a role in the total synthesis of natural naphthoquinone antibiotics, such as psychorubrin and pentalongin. Synthesis strategies involving cyclization of 2,3-disubstituted 1,4-naphthoquinones have been developed for these antibiotics, demonstrating the compound's significance in replicating natural antibiotic structures (Kesteleyn et al., 1999).
Propiedades
Número CAS |
71724-92-0 |
|---|---|
Nombre del producto |
1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4,4a,10a-tetrahydro-3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl- |
Fórmula molecular |
C15H16O8 |
Peso molecular |
324.28 g/mol |
Nombre IUPAC |
3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3 |
Clave InChI |
RKILODOPILZBRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
SMILES canónico |
CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |
Sinónimos |
hydroxydihydrofusarubin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



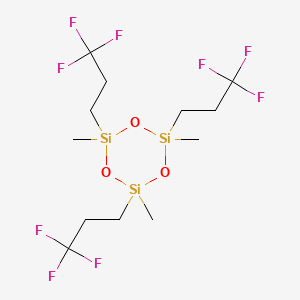
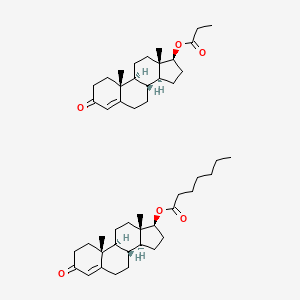
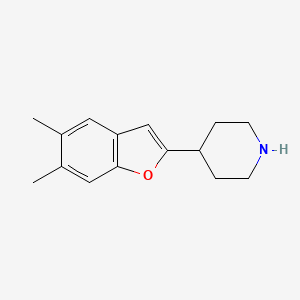

![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
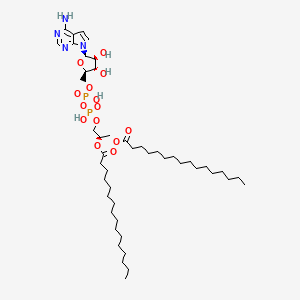
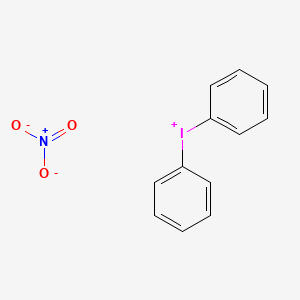
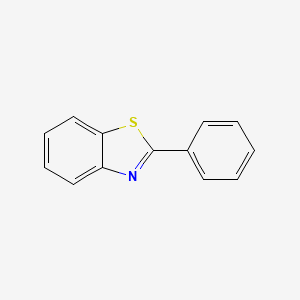
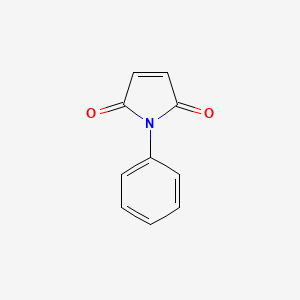
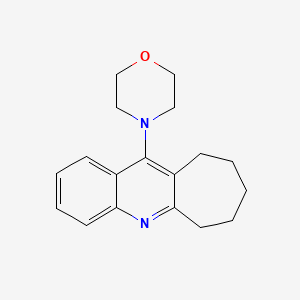
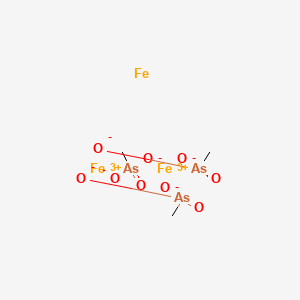
![4-[oxo-(pyridin-4-ylamino)methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B1203480.png)
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
